3-Methyl-1-oxo-5,6,7,8-tetrahydro-1lambda~5~-quinoline-8-carbothioamide
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Overview
Description
3-Methyl-1-oxo-5,6,7,8-tetrahydro-1lambda~5~-quinoline-8-carbothioamide is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by a quinoline core structure with various functional groups attached, making it a versatile molecule in chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-oxo-5,6,7,8-tetrahydro-1lambda~5~-quinoline-8-carbothioamide typically involves the cyclization of aniline derivatives with β-ketoesters, followed by further functionalization. One common method is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . The reaction mechanism includes the dehydration of glycerol to acrolein, followed by cyclization and oxidation to form the quinoline core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-oxo-5,6,7,8-tetrahydro-1lambda~5~-quinoline-8-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include quinoline derivatives with different functional groups, which can be further utilized in various applications.
Scientific Research Applications
3-Methyl-1-oxo-5,6,7,8-tetrahydro-1lambda~5~-quinoline-8-carbothioamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-1-oxo-5,6,7,8-tetrahydro-1lambda~5~-quinoline-8-carbothioamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydroquinoline: A similar compound with a simpler structure, lacking the additional functional groups.
3-Methyl-5,6,7,8-tetrahydroquinoline: Another related compound with a methyl group at the 3-position but without the oxo and carbothioamide groups.
Uniqueness
3-Methyl-1-oxo-5,6,7,8-tetrahydro-1lambda~5~-quinoline-8-carbothioamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
62216-07-3 |
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Molecular Formula |
C11H14N2OS |
Molecular Weight |
222.31 g/mol |
IUPAC Name |
3-methyl-1-oxido-5,6,7,8-tetrahydroquinolin-1-ium-8-carbothioamide |
InChI |
InChI=1S/C11H14N2OS/c1-7-5-8-3-2-4-9(11(12)15)10(8)13(14)6-7/h5-6,9H,2-4H2,1H3,(H2,12,15) |
InChI Key |
SVHFHLZXXQYLST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(CCC2)C(=S)N)[N+](=C1)[O-] |
Origin of Product |
United States |
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